

In-Depth Technical Guide: 5-(3-Fluorophenyl)pyridin-3-amine

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Compound of Interest

Compound Name: 5-(3-Fluorophenyl)pyridin-3-amine

Cat. No.: B582556

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of **5-(3-Fluorophenyl)pyridin-3-amine**. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed data and methodologies to facilitate further investigation of this compound. All quantitative data is presented in structured tables for ease of comparison, and key conceptual workflows are visualized using diagrams.

Core Compound Properties

5-(3-Fluorophenyl)pyridin-3-amine, identified by CAS number 1214384-10-7, is a fluorinated aminopyridine derivative. The presence of the fluorophenyl group and the aminopyridine core suggests its potential as a scaffold in medicinal chemistry, offering sites for further functionalization and interaction with biological targets.

Physicochemical Data

The fundamental physicochemical properties of **5-(3-Fluorophenyl)pyridin-3-amine** are summarized in the table below. These properties are crucial for its handling, formulation, and preliminary assessment as a drug candidate.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₉ FN ₂	[1][2]
Molecular Weight	188.20 g/mol	[1][2][3]
CAS Number	1214384-10-7	[1][4]

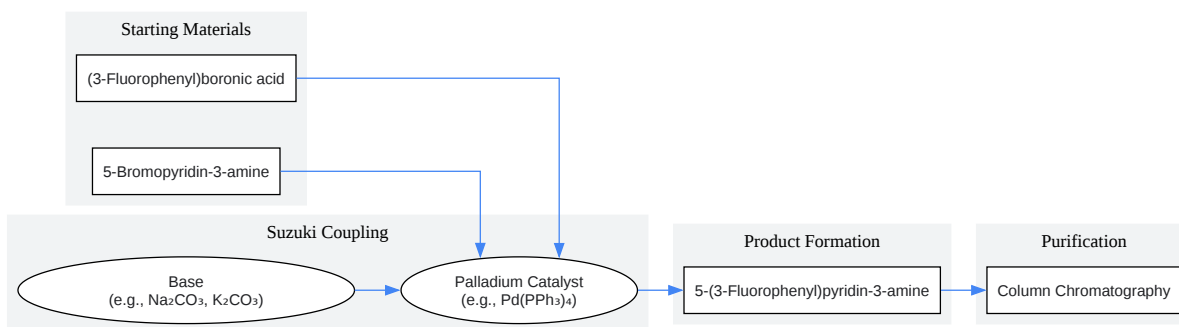
Note: Further experimental data on properties such as melting point, boiling point, and solubility are not readily available in the public domain and would require experimental determination.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **5-(3-Fluorophenyl)pyridin-3-amine** is not extensively documented in publicly accessible literature, a general synthetic strategy can be conceptualized based on established organic chemistry principles for the formation of biaryl amines.

Conceptual Synthetic Workflow

A plausible synthetic route would likely involve a Suzuki or Buchwald-Hartwig cross-coupling reaction. The diagram below illustrates a logical workflow for such a synthesis.



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Caption: Conceptual workflow for the synthesis of **5-(3-Fluorophenyl)pyridin-3-amine** via Suzuki coupling.

Experimental Protocol: A General Approach

The following is a generalized protocol based on standard Suzuki coupling reactions. This is a hypothetical procedure and would require optimization.

- **Reaction Setup:** To an oven-dried flask, add 5-bromopyridin-3-amine (1 equivalent), (3-fluorophenyl)boronic acid (1.2 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents), and a base, for instance, sodium carbonate (2 equivalents).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.
- **Reaction Conditions:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- **Characterization:** Confirm the structure and purity of the final compound using techniques like ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

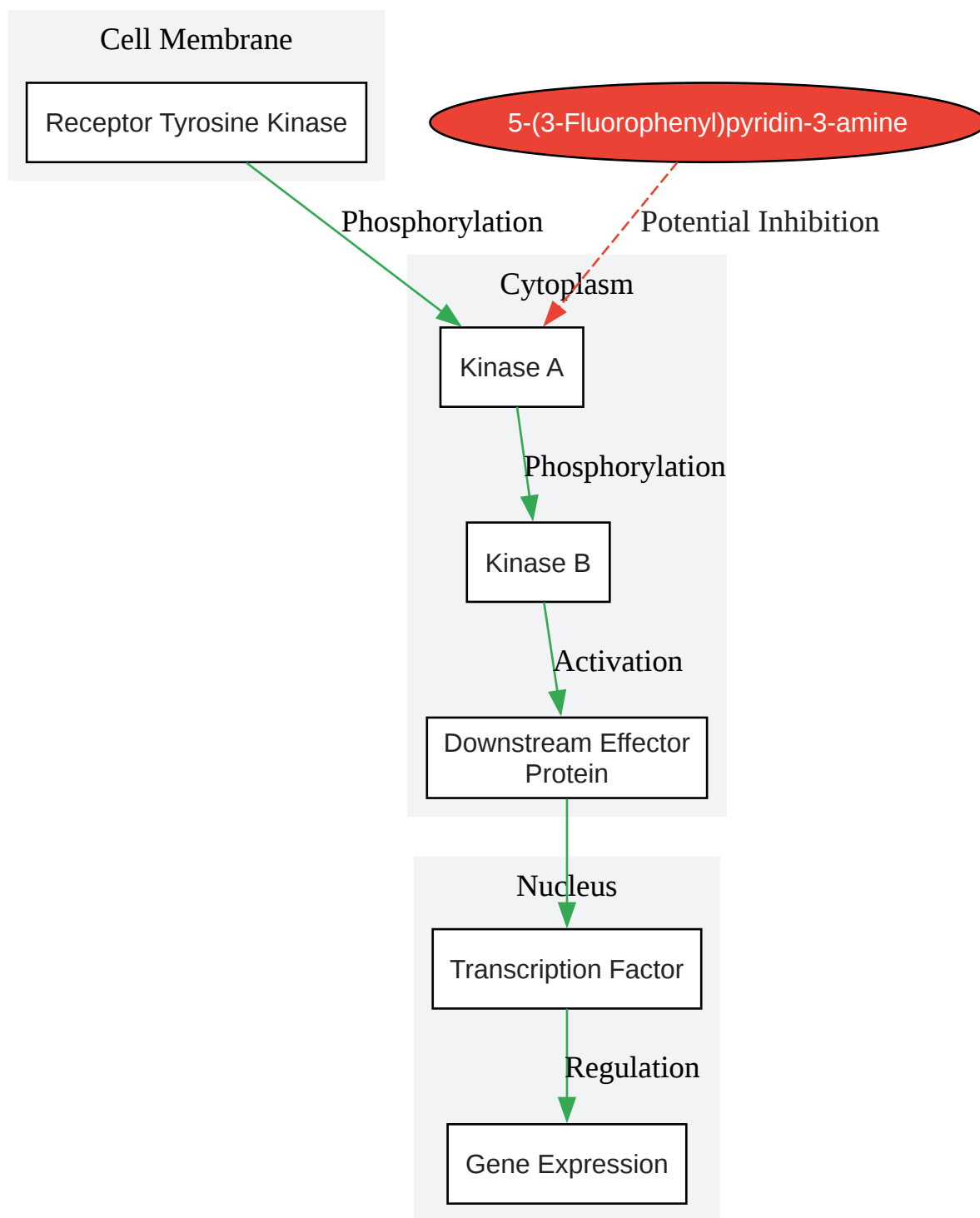
Biological Activity and Potential Applications

While specific biological activities for **5-(3-Fluorophenyl)pyridin-3-amine** are not yet extensively reported, the aminopyridine scaffold is a well-established pharmacophore in drug

discovery. Derivatives of aminopyridines have shown a wide range of biological activities, including but not limited to, kinase inhibition and ion channel modulation.

Potential Signaling Pathway Interactions

Given the structural motifs present in **5-(3-Fluorophenyl)pyridin-3-amine**, it is plausible that this compound could interact with various signaling pathways implicated in disease. The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for pyridine-containing compounds.



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Caption: Hypothetical inhibition of a kinase signaling pathway by **5-(3-Fluorophenyl)pyridin-3-amine**.

The presence of the amine and pyridine nitrogen atoms allows for potential hydrogen bonding interactions within the ATP-binding pocket of kinases. The fluorophenyl moiety can engage in hydrophobic and halogen bonding interactions, potentially conferring selectivity and potency.

Future Directions

The information presented in this guide highlights **5-(3-Fluorophenyl)pyridin-3-amine** as a compound of interest for further investigation. Future research should focus on:

- **Definitive Synthesis and Characterization:** Development and publication of a detailed, optimized synthetic protocol and full characterization data.
- **Biological Screening:** Comprehensive screening against various target classes (e.g., kinases, GPCRs, ion channels) to identify potential biological activities.
- **In Vitro and In Vivo Studies:** For any identified activities, further investigation into the mechanism of action, efficacy, and safety profile in relevant cellular and animal models.

This foundational guide serves to equip researchers with the necessary core knowledge to embark on more detailed studies of **5-(3-Fluorophenyl)pyridin-3-amine** and its potential as a valuable scaffold in the development of novel therapeutics.

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